methyl2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate,trifluoroaceticacid

Description

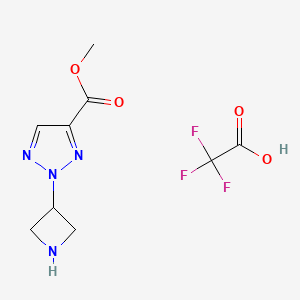

Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a methyl ester group at position 4 and an azetidin-3-yl group (a four-membered saturated nitrogen ring) at position 2. The trifluoroacetic acid (TFA) component likely acts as a counterion, forming a salt with the protonated azetidine nitrogen.

Trifluoroacetic acid (CAS 76-05-1) is a strong carboxylic acid derivative with a boiling point of 72°C, density of 1.535 g/mL, and corrosive properties (GHS05/07 classification). It is widely used in peptide synthesis and chromatographic purification due to its high acidity and volatility .

Properties

Molecular Formula |

C9H11F3N4O4 |

|---|---|

Molecular Weight |

296.20 g/mol |

IUPAC Name |

methyl 2-(azetidin-3-yl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H10N4O2.C2HF3O2/c1-13-7(12)6-4-9-11(10-6)5-2-8-3-5;3-2(4,5)1(6)7/h4-5,8H,2-3H2,1H3;(H,6,7) |

InChI Key |

IODVPVCNWTYRCW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(N=C1)C2CNC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Core Reaction Types

The compound participates in several key reaction categories:

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes nucleophilic ring-opening reactions. For example:

-

Acid-Catalyzed Hydrolysis : Trifluoroacetic acid facilitates ring opening to form linear amines, which can further react with electrophiles .

-

Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ produces N-methylated derivatives, as confirmed by LCMS and X-ray crystallography .

Triazole Functionalization

The 1,2,3-triazole ring participates in:

-

Electrophilic Aromatic Substitution : Bromination at C-4 occurs under mild conditions with NBS.

-

Coordination Chemistry : The triazole nitrogen acts as a ligand for transition metals (e.g., Cu, Pd), enabling catalytic cross-coupling reactions .

Derivatization Pathways

-

Ester Hydrolysis : Treatment with NaOH yields 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, a precursor for amide bond formation.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the triazole C-4 position.

Case Study: Aza-Michael Adducts

Reaction with heterocyclic amines (e.g., pyrazole, triazole) in acetonitrile/DBU yields pharmacologically relevant adducts:

| Amine | Reaction Time | Yield | Product Application |

|---|---|---|---|

| Piperidine | 4 h | 90% | Bioactive δ-amino ester analogs |

| 4-Bromo-1H-pyrazole | 16 h | 85% | Anticancer scaffold development |

Comparative Reactivity

The compound’s dual functional groups enable unique reactivity compared to related structures:

| Compound | Key Feature | Reaction Example |

|---|---|---|

| Methyl 1H-triazole-4-carboxylate | No azetidine moiety | Limited to triazole-centered reactions |

| Azetidine-3-carboxylic acid | No triazole ring | Reactivity focused on azetidine ring |

| Target Compound | Triazole + azetidine | Synergistic participation in cascade reactions |

Stability and Reaction Optimization

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate (TFA salt) with structurally related triazole derivatives and TFA analogs. Data are sourced from crystallographic, synthetic, and bioactivity studies.

¹ Calculated as the sum of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate (141.13 g/mol) and TFA (114.02 g/mol).

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The azetidin-3-yl group in the target compound introduces a strained, polar nitrogen ring, which may enhance interactions with biological targets compared to linear alkyl groups (e.g., 2-propylhexyl in Compound 1). However, Compound 1’s moderate cytotoxicity (IC50 ~30–45 μM) suggests that bulkier esters may improve cell permeability .

Role of TFA :

- TFA’s strong acidity (pKa ~0.23) makes it ideal for stabilizing protonated amines in salts, improving solubility for pharmacological testing. In contrast, acetic acid (pKa ~4.76) or methanesulfonic acid (pKa ~-1.2) would exhibit different solubility and stability profiles .

Synthetic Considerations :

- Triazole carboxylates are typically synthesized via Huisgen cycloaddition or nucleophilic substitution. The azetidine substituent likely requires specialized amine coupling or ring-opening reactions, which may affect yield compared to simpler analogs .

Research Findings and Implications

- Cytotoxicity : Triazole derivatives like Compound 1 show moderate cytotoxicity, suggesting the target compound’s azetidine-TFA salt form could be optimized for anticancer or anti-inflammatory applications .

- Solubility and Stability : The TFA salt form enhances aqueous solubility, critical for in vitro assays. However, TFA’s corrosivity necessitates careful handling .

- Structural Insights : Crystallographic tools (e.g., SHELXL, ORTEP-3) are essential for resolving the azetidine-triazole conformation, which may inform structure-activity relationship (SAR) studies .

Biological Activity

Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate, trifluoroacetic acid (hereafter referred to as "the compound"), is a novel organic compound that combines the structural features of triazole and azetidine. This unique combination suggests potential biological activities that merit detailed exploration. This article summarizes the biological activity of the compound based on recent research findings and case studies.

Structural Characteristics

The compound features:

- Triazole ring : Known for its diverse biological activities.

- Azetidine moiety : Enhances bioavailability and may influence pharmacokinetics.

- Carboxylate functional group : Implicated in various biochemical interactions.

Synthesis Methods

The synthesis of the compound can be achieved through several methods, including:

- Click Chemistry : Utilizing azides and alkynes to form the triazole ring.

- Carboxylation : Introducing the carboxylate group under specific conditions.

Biological Activity Overview

The biological activity of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate has been investigated in various studies, focusing primarily on its anticancer properties.

Anticancer Activity

-

Mechanism of Action

- The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- It has been shown to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to apoptotic cell death.

-

Case Studies

- In studies involving HCT116 cancer cells, derivatives containing the triazole moiety demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency (IC50 = 0.43 µM) compared to Melampomagnolide B (IC50 = 4.93 µM) .

- Another derivative exhibited selective toxicity towards multidrug-resistant cancer cells while sparing normal cells, highlighting its therapeutic potential .

Binding Affinity Studies

The binding affinity of the compound to various biological targets has been assessed using techniques such as:

- Surface Plasmon Resonance (SPR) : To determine real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) : To analyze thermodynamic parameters of binding interactions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate, a comparison with other triazole-containing compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 1H-1,2,3-triazole-4-carboxylic acid | Triazole ring with carboxylic acid | Bioisosterism to carboxylic acids |

| Azetidine derivatives | Azetidine ring | Enhanced bioavailability |

| 5-Aryltriazoles | Aryl substitution on triazole | Strong antibacterial activity |

The unique combination of azetidine and triazole functionalities in the compound may confer distinct biological activities compared to other compounds lacking these features .

Q & A

Basic: What are the recommended synthetic routes for methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate?

Methodological Answer:

The synthesis of triazole derivatives typically involves cycloaddition or nucleophilic substitution reactions. For analogous compounds (e.g., 1,2,4-triazole derivatives), a common approach is the reaction of azetidine precursors with chloroacetic acid derivatives in alkaline media to form thioether intermediates, followed by cyclization . For example, 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones can react with monochloroacetic acid under reflux in ethanol to yield carboxylate derivatives . Optimization of solvent (e.g., ethanol vs. DMF) and catalyst (e.g., NaOH vs. K₂CO₃) may influence yield and purity.

Basic: How can the structure of methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate be confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of:

- Elemental Analysis : To verify empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .

- Spectroscopy :

- Chromatography : Thin-layer chromatography (TLC) with UV detection ensures compound homogeneity post-synthesis .

Basic: What purification strategies are effective for trifluoroacetic acid (TFA)-containing intermediates?

Methodological Answer:

TFA is often used as a solvent or catalyst in peptide synthesis and cyclization reactions. To remove residual TFA:

- Lyophilization : Effective for volatile TFA removal from aqueous solutions.

- Neutralization : Treat with a weak base (e.g., NaHCO₃) to form TFA salts, followed by extraction with dichloromethane .

- Chromatography : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) can separate TFA-adducts .

Advanced: How can statistical experimental design optimize reaction conditions for triazole-azetidine conjugates?

Methodological Answer:

Use factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

- Response Surface Methodology (RSM) : Maximize yield by analyzing interactions between reaction time (X₁), temperature (X₂), and molar ratio (X₃) .

- Critical Parameters : Solvent choice (DMF vs. ethanol) significantly impacts cyclization efficiency, as seen in analogous 1,2,4-triazole syntheses .

Advanced: How to resolve contradictions in reported yields for similar triazole derivatives?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles : Use LC-MS to identify side products (e.g., unreacted azetidine or triazole intermediates) .

- Reaction Kinetics : Perform time-course studies (e.g., sampling at 1-hour intervals) to determine optimal reaction duration and avoid over-degradation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions but increase side-product formation compared to ethanol .

Advanced: What mechanistic insights exist for the stability of trifluoroacetic acid in triazole-azetidine systems?

Methodological Answer:

TFA’s electron-withdrawing trifluoromethyl group enhances acidity (pKa ~0.5), making it reactive in esterification and salt formation. Stability studies for analogous compounds show:

- pH Sensitivity : TFA-adducts degrade under basic conditions (pH >8), releasing free carboxylic acids .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures above 150°C for TFA-containing salts .

Advanced: How to validate computational models for predicting the bioactivity of methyl 2-(azetidin-3-yl)-triazole derivatives?

Methodological Answer:

Combine docking studies (e.g., AutoDock Vina) with QSAR modeling :

- Target Selection : Use crystallographic data for enzymes like cyclooxygenase-2 (COX-2), where triazole derivatives show binding affinity .

- Validation Metrics : Compare predicted vs. experimental IC₅₀ values for COX-2 inhibition. Adjust parameters (e.g., grid box size, ligand flexibility) to improve correlation coefficients (R² >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.